molecular formula C5H4F3NO2 B2722782 (4-(Trifluoromethyl)oxazol-5-yl)methanol CAS No. 1824624-51-2

(4-(Trifluoromethyl)oxazol-5-yl)methanol

Cat. No.: B2722782
CAS No.: 1824624-51-2
M. Wt: 167.087
InChI Key: CZNDWSTXFINVTM-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 g/mol It is characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group

Scientific Research Applications

(4-(Trifluoromethyl)oxazol-5-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing a trifluoromethyl group and an amino alcohol. The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in a pure form .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)oxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-(Trifluoromethyl)oxazol-5-yl)aldehyde or (4-(Trifluoromethyl)oxazol-5-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl)oxazol-5-yl)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (4-(Trifluoromethyl)thiazol-5-yl)methanol: Contains a thiazole ring instead of an oxazole ring.

    (4-(Trifluoromethyl)imidazol-5-yl)methanol: Features an imidazole ring instead of an oxazole ring.

Uniqueness

The presence of the trifluoromethyl group in (4-(Trifluoromethyl)oxazol-5-yl)methanol imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDWSTXFINVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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